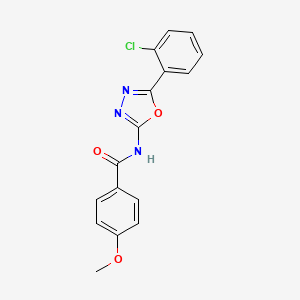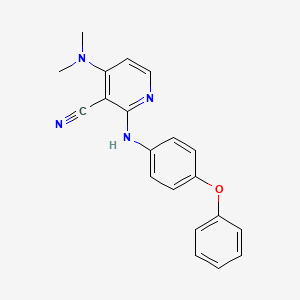![molecular formula C26H20ClN5O4 B2384851 N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1029728-16-2](/img/structure/B2384851.png)
N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would typically involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Pharmacological Potential
A novel five-step synthetic route to 1,3,4-oxadiazole derivatives has been developed, yielding compounds with potent α-glucosidase inhibitory potential. These compounds have been evaluated for their α-glucosidase inhibitory potential, with several showing promising results, suggesting potential applications in managing diabetes through inhibition of carbohydrate digestion and absorption. Molecular modeling and ADME predictions support these findings, indicating that these compounds could serve as promising drug leads (Iftikhar et al., 2019).
Antimicrobial and Enzyme Inhibition
Synthesis and characterization of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated relative activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Rehman et al., 2013). Another study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives highlighted antimicrobial and hemolytic activity, indicating these compounds' potential in developing new antimicrobial agents with less toxicity (Gul et al., 2017).
Novel Compound Synthesis and Characterization
Further research into N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives through carbodiimide condensation revealed a convenient and fast method for preparing these compounds, which could be significant for pharmaceutical development (Yu et al., 2014).
Antibacterial and Enzyme Inhibition Activities
The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has shown remarkable antibacterial activity and moderate α-chymotrypsin enzyme inhibition, indicating their potential as antibacterial agents and in targeting specific enzymes for therapeutic purposes (Siddiqui et al., 2014).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.
Zukünftige Richtungen
This would involve speculating on potential future research directions, such as new synthetic methods, applications, or areas of study.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O4/c1-15-6-11-20-23(34)21(26-30-24(31-36-26)16-7-9-19(35-2)10-8-16)13-32(25(20)28-15)14-22(33)29-18-5-3-4-17(27)12-18/h3-13H,14H2,1-2H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCMSHQDAWEEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2384771.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)




![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)